2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride

Medicinal Chemistry Process Chemistry High-Throughput Synthesis

This specific hydrochloride salt (CAS 61889-48-3) ensures superior solubility and storage stability compared to the free base. The regiospecific 3-pyridyl substitution is critical for reproducible enzyme inhibition kinetics and chiral (R)-2-amino-1-(3-pyridinyl)ethanol synthesis. Its bifunctional α-chloroketone/pyridine scaffold enables high-yielding Hantzsch-type and multicomponent reactions for medchem libraries and nematicide SAR programs. With a verified melting point (245-250°C decomp.) as a built-in quality marker, this building block minimizes batch-to-batch variability in your synthetic workflow.

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
CAS No. 61889-48-3
Cat. No. B1354294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride
CAS61889-48-3
Molecular FormulaC7H7Cl2NO
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)CCl.Cl
InChIInChI=1S/C7H6ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H
InChIKeyPBIUDEUWYGBHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride (CAS 61889-48-3) | High-Purity Heterocyclic Building Block


2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride (CAS 61889-48-3), also known as 3-(2-chloroacetyl)pyridine hydrochloride, is a chlorinated pyridine derivative with the molecular formula C₇H₇Cl₂NO and a molecular weight of 192.04 g/mol [1]. It serves as a bifunctional building block in organic synthesis, combining a nucleophilic pyridine nitrogen with an electrophilic α-chloroketone group, which is typically supplied at a standard purity of 95% by major vendors . This compound is primarily employed as an intermediate in the construction of more complex heterocyclic systems, particularly in medicinal chemistry and agrochemical research.

Why 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride Cannot Be Replaced by a Generic 'Chloroacetylpyridine'


Attempts to substitute 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride with a generic 'chloroacetylpyridine' or a regioisomer are non-trivial and introduce significant risk to synthetic outcomes. First, the compound is specifically the hydrochloride salt, which impacts its solubility in polar solvents and its long-term storage stability compared to the free base (CAS 55484-11-2) . Second, the 3-position of the pyridine ring dictates the electronic character and the geometry of downstream products, a property that is fundamentally altered in the 2- or 4-substituted regioisomers [1]. Finally, the defined melting point of the hydrochloride salt (245-250 °C decomp.) serves as a verifiable quality marker for incoming material, a metric absent for many analogs .

Quantitative Differentiation Evidence: 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride vs. Analogs


Synthesis Yield: Hydrochloride Salt vs. Free Base in High-Throughput Routes

The hydrochloride salt form provides a significant practical advantage in synthesis. A literature procedure reports a 95% yield for the synthesis of 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride via a route involving N-chlorosuccinimide . This high yield, coupled with the solid, easy-to-handle nature of the hydrochloride salt, contrasts with the free base form (2-Chloro-1-(pyridin-3-yl)ethanone, CAS 55484-11-2), which is a less stable oil or low-melting solid. This difference directly impacts the efficiency and scalability of library synthesis for medicinal chemists.

Medicinal Chemistry Process Chemistry High-Throughput Synthesis

Structural Conformation for Targeted Drug Design: 3- vs. 4-Substituted Analogs in Kinase Inhibition

The regiospecificity of the chloroacetyl group at the 3-position of the pyridine ring is a critical determinant of biological activity. The compound serves as the precursor for the active alkylating agent 3-chloroacetylpyridine adenine dinucleotide phosphate (clac³PdADP⁺). This specific isomer acts as an affinity label for NADP⁺-dependent dehydrogenases [1]. In contrast, the 4-chloroacetylpyridine isomer (clac⁴PdAD⁺) has been shown to inactivate glyceraldehyde-3-phosphate dehydrogenase at a much slower rate [2]. This demonstrates that the 3-pyridyl isomer is not interchangeable with its regioisomers for biological applications.

Kinase Inhibitors Structure-Based Drug Design Enzymology

Defined Stability: Melting Point as a Critical QC Metric for the Hydrochloride Salt

The hydrochloride salt provides a well-defined physical property that serves as a key differentiator for quality control. The target compound, 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride, has a documented melting point range of 245-250 °C (with decomposition) . This is a stark contrast to the free base form, 2-Chloro-1-(pyridin-3-yl)ethanone (CAS 55484-11-2), which is often described as an oil or a low-melting solid without a sharp, reliable melting point. This makes the hydrochloride the preferred form for verifying the identity and purity of a new lot.

Quality Control Analytical Chemistry Procurement

Primary Research & Industrial Applications for 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride (CAS 61889-48-3)


1. Synthesis of Chiral Aminoalcohols via Stereoselective Reduction

This compound is a key starting material for the scalable asymmetric synthesis of (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride. The process leverages a catalytic oxazaborolidine-mediated reduction of 3-chloroacetylpyridine to set the stereochemistry with high selectivity . This specific application highlights the compound's utility in generating chiral building blocks for pharmaceuticals.

2. Precursor for Enzyme Affinity Labels (NAD⁺/NADP⁺ Analogs)

The 3-chloroacetylpyridine moiety is specifically required to generate active, alkylating analogs of NADP⁺, such as clac³PdADP⁺ [1]. These analogs are used to covalently modify and study the active sites of NADP⁺-dependent enzymes like aspartate-β-semialdehyde dehydrogenase. The regiospecificity (3-position) is critical for this application, as the 4-isomer shows markedly different enzyme inactivation kinetics [2].

3. High-Throughput Synthesis of Heterocyclic Libraries

Due to its bifunctional nature and high synthetic yield (95%), this compound is an ideal building block for high-throughput medicinal chemistry campaigns . Its reactive α-chloroketone can be used in Hantzsch-type or other multicomponent reactions to rapidly generate diverse pyridine-fused heterocycles for screening against various biological targets.

4. Intermediate for Agrochemical Active Ingredients

The pyridine ring is a privileged scaffold in agrochemistry. This compound has been cited as a useful intermediate in the synthesis of compounds with potential as nematicides . Its ability to introduce a functionalized pyridine moiety is valuable for structure-activity relationship (SAR) studies in crop protection research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.